molecular formula C14H16N2O2S B8650554 2-amino-N-(2,5-dimethyl-phenyl)-benzenesulfonamide

2-amino-N-(2,5-dimethyl-phenyl)-benzenesulfonamide

Cat. No. B8650554
M. Wt: 276.36 g/mol
InChI Key: QFMSAXAGWLCQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511043B2

Procedure details

2-nitro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide (6.1 g, 20 mmol) in EtOAc (60 mL) is treated with SnCl2.2H2O (22.5 g, 100 mmol). The reaction mixture is heated to reflux for 30 minutes and then allowed to cool to room temperature. 2 N KOH (250 mL, 500 mmol) is added and the resulting mixture stirred vigorously until all solids dissolve. The aqueous layer is separated and extracted 2×100 mL EtOAc. The combined organic layers are washed with sat. brine, dried over MgSO4, filtered, and concentrated to a solid, which is recrystallized from hot EtOAc/hexanes to provide 2-amino-N-(2,5-dimethyl-phenyl)-benzenesulfonamide.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[CH3:21])(=[O:12])=[O:11])([O-])=O.O.O.Cl[Sn]Cl.[OH-].[K+]>CCOC(C)=O>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[CH3:21])(=[O:12])=[O:11] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC1=C(C=CC(=C1)C)C
Name
Quantity
22.5 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred vigorously until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolve
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted 2×100 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid, which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hot EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.